4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile
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Overview
Description
4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile is a synthetic organic compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The bromination of the indole core can be achieved using N-bromosuccinimide (NBS) under mild conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the nitrile group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile involves its interaction with various molecular targets and pathways. The indole core can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The bromine and nitrile groups may also contribute to the compound’s reactivity and specificity in targeting certain pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-bromo-3-oxo-2,3-dihydro-1H-indol-1-yl)propanenitrile
- 4-(5-bromo-1H-indol-3-yl)pyrimidinamine
- 1-benzo[1,3]dioxol-5-yl indoles
Uniqueness
4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a bromine atom and a nitrile group allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
4-(5-bromo-2,3-dioxoindol-1-yl)butanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-8-3-4-10-9(7-8)11(16)12(17)15(10)6-2-1-5-14/h3-4,7H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMMQWHJHBLWFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=O)N2CCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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